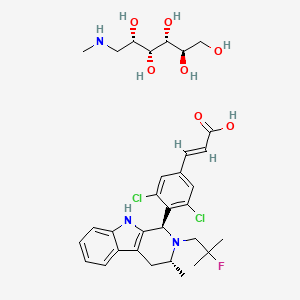
Taragarestrant meglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taragarestrant meglumine is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD) with potential antineoplastic activity. It specifically targets and binds to the estrogen receptor, inducing a conformational change that promotes estrogen receptor degradation. This prevents estrogen receptor-mediated signaling and inhibits both the growth and survival of estrogen receptor-expressing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Taragarestrant meglumine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of taragarestrant is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity as a selective estrogen receptor degrader.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Taragarestrant meglumine undergoes various types of chemical reactions, including:
Oxidation: Taragarestrant can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on taragarestrant.
Substitution: Substitution reactions can be used to introduce different substituents onto the taragarestrant molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of taragarestrant with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Taragarestrant meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Used to study the role of estrogen receptors in various biological processes and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Used in the development of new drugs targeting estrogen receptors
Wirkmechanismus
Taragarestrant meglumine exerts its effects by specifically targeting and binding to the estrogen receptor. This binding induces a conformational change in the receptor, promoting its degradation. The degradation of the estrogen receptor prevents estrogen receptor-mediated signaling, which inhibits the growth and survival of estrogen receptor-expressing cancer cells. The molecular targets and pathways involved include the estrogen receptor and downstream signaling pathways that regulate cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to taragarestrant meglumine include other selective estrogen receptor degraders such as:
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Uniqueness
This compound is unique due to its potent activity and oral bioavailability. Unlike some other selective estrogen receptor degraders, taragarestrant can be administered orally, making it more convenient for patients. Additionally, taragarestrant has shown potent efficacy across multiple breast cancer cell lines expressing estrogen receptors and related xenograft models .
Eigenschaften
CAS-Nummer |
2446618-18-2 |
|---|---|
Molekularformel |
C32H42Cl2FN3O7 |
Molekulargewicht |
670.6 g/mol |
IUPAC-Name |
(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C25H25Cl2FN2O2.C7H17NO5/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);4-13H,2-3H2,1H3/b9-8+;/t14-,24-;4-,5+,6+,7+/m10/s1 |
InChI-Schlüssel |
QLOWUROBGXPIGD-DAIKAQOVSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)
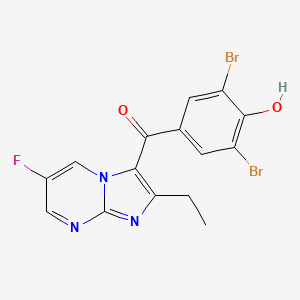

![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
![4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one](/img/structure/B10854903.png)
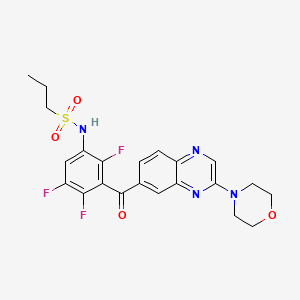
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10854906.png)
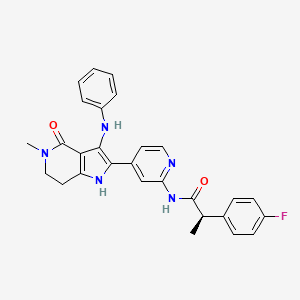

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)
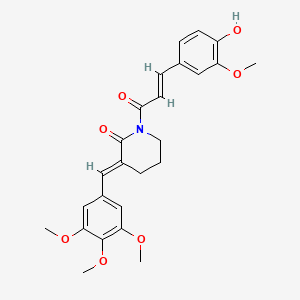

![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
